molecular formula C23H21NO B1673181 1-Butyl-3-(1-naphthoyl)indole CAS No. 208987-48-8

1-Butyl-3-(1-naphthoyl)indole

Cat. No. B1673181
M. Wt: 327.4 g/mol
InChI Key: OTVLYTHPUXHDAQ-QNBGGDODSA-N

Description

1-Butyl-3-(1-naphthoyl)indole, also known as JWH-073, is a synthetic cannabinoid agonist . It is used in scientific research as a tool to study the cannabinoid system . It is an indolecarboxamide .


Synthesis Analysis

The synthesis of 1-Butyl-3-(1-naphthoyl)indole has been reported in several studies . For instance, one approach involves Friedel–Crafts acylation of the appropriate 1-alkylnaphthalene with N, N -diphenylcarbamyl chloride to give 1-naphthyl N, N -diphenylamides, which are then hydrolyzed to afford the corresponding carboxylic acid .


Molecular Structure Analysis

The molecular structure of 1-Butyl-3-(1-naphthoyl)indole has been studied . The dihedral angle between the planes of the indole ring and naphthalene ring system is 68.8 (5)° .


Chemical Reactions Analysis

The chemical reactions of 1-Butyl-3-(1-naphthoyl)indole have been investigated . For example, it has been found that 3-(1-naphthoyl) indole is one of the raw materials that synthesizes a synthetic cannabinoid such as 1-Butyl-3-(1-naphthoyl)indole .


Physical And Chemical Properties Analysis

1-Butyl-3-(1-naphthoyl)indole has a molecular weight of 327.4 g/mol . Its molecular formula is C23H21NO .

Scientific Research Applications

  • Scientific Field: Synthetic Cannabinoids

    • 1-Butyl-3-(1-naphthoyl)indole, also known as JWH-073, is a synthetic cannabinoid . Synthetic cannabinoids are used in scientific research as tools to study the cannabinoid system .
    • The compound is one of the raw materials that synthesizes a synthetic cannabinoid such as 1-pentyl-3-(1-naphthoyl)indole (JWH-018) and 1-butyl-3-(1-naphthoyl)indole (JWH-073) .
  • Scientific Field: Organic Chemistry

    • Indole derivatives, including 1-Butyl-3-(1-naphthoyl)indole, are important types of molecules and natural products and play a main role in cell biology .
    • They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Scientific Field: Heterocyclic Chemistry

    • Indole, a key component of 1-Butyl-3-(1-naphthoyl)indole, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions .
    • These reactions are completely atom-economical and, hence, are considered as green reactions .
  • Scientific Field: Neuroinflammation

    • 1-Butyl-3-(1-naphthoyl)indole, also known as JWH-073, is used in research related to neuroinflammation .
    • It is used in the study of various neurological conditions such as depression, memory, learning and cognition, multiple sclerosis, schizophrenia, addiction, stress and anxiety .
  • Scientific Field: Alkaloid Synthesis

    • Indoles, including 1-Butyl-3-(1-naphthoyl)indole, are significant heterocyclic systems in natural products and drugs .
    • They are used in the synthesis of selected alkaloids .
  • Scientific Field: Metabolite Analysis

    • 1-Butyl-3-(1-naphthoyl)indole has been detected in human urine, plasma and autopsy samples by high-resolution mass spectrometry .
    • It has been found to be hydroxylated into a number of metabolites including carboxy-3-(1-naphthoyl)indole, which may account for some of the psychoactive effects .
  • Scientific Field: Drug Synthesis

    • 1-Butyl-3-(1-naphthoyl)indole is used in the synthesis of certain drugs .
    • It is used in the production of synthetic cannabinoids, which have been used in scientific research as tools to study the cannabinoid system .
  • Scientific Field: Biological Research

    • The compound has been used in biological research due to its various biologically vital properties .
    • It has been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Scientific Field: Crystallography

    • In crystallography, the compound has been used to study the dihedral angle between the planes of the indole ring and naphthalene ring system .

Future Directions

There is a large need to develop the Cambridge Structural Database (CSD) further for new psychoactive substances . It is also important to detect the 3-(1-naphthoyl) indole derivatives rapidly, sensitively, and comprehensively .

properties

IUPAC Name

(1-butylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHHSMPMLNVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175042
Record name 1-Butyl-3-(1-naphthoyl) indole
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Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

/Synthetic cannabinoid/ agonistic activity on the CB1 receptor is responsible for elevating mood and inducing a feeling of well-being. Some /synthetic cannabinoid/ users have reported effects similar to or even stronger than those obtained by smoking cannabis, such as physical relaxation, changes in perception, and mild euphoria., ... The butyl homolog of JWH-018, JWH-073 (naphthalen-1-yl-(1-butylindol-3-yl)methanone), which seems to bind more specifically to the CB1 receptor. The latter has been recently shown to act similarly to JWH-018, although it is less potent in inhibiting neurotransmission and slower in producing internalization of cannabinoid receptors.
Record name 1-Butyl-3-(1-naphthoyl) indole
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1-Butyl-3-(1-naphthoyl)indole

CAS RN

208987-48-8
Record name (1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone
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Record name JWH-073
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Record name 1-Butyl-3-(1-naphthoyl) indole
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Record name JWH-073
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Record name 1-Butyl-3-(1-naphthoyl) indole
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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